![molecular formula C15H14F15NO4S B13414945 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester CAS No. 68227-97-4](/img/structure/B13414945.png)
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester is a specialized chemical compound known for its unique properties and applications This compound is characterized by the presence of a propenoic acid group, a butyl ester, and a sulfonyl amino group with a pentadecafluoroheptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-propenoic acid with a butyl alcohol derivative that contains the sulfonyl amino group. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The presence of the pentadecafluoroheptyl chain requires careful handling due to its potential reactivity and the need for specific solvents and catalysts to ensure a high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized reactors that can handle the unique requirements of the sulfonyl amino group and the fluorinated chain. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the sulfonyl group or the ester functionality.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or sulfonyl amino sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in bio-conjugation and as a building block for bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants that require high chemical resistance and durability.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester involves its interaction with molecular targets through its ester and sulfonyl amino functionalities. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pentadecafluoroheptyl chain contributes to the compound’s hydrophobicity and ability to interact with lipid membranes, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, butyl ester: A simpler ester of propenoic acid without the sulfonyl amino group or fluorinated chain.
2-Propenoic acid, methyl ester: Another ester of propenoic acid, commonly used in polymer synthesis.
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester: A similar compound with a longer fluorinated chain and different ester functionality.
Uniqueness
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester is unique due to its combination of a propenoic acid ester, a sulfonyl amino group, and a pentadecafluoroheptyl chain. This combination imparts distinct chemical properties, such as high hydrophobicity, chemical resistance, and the ability to form stable complexes with various molecules. These properties make it valuable in specialized applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
68227-97-4 |
|---|---|
Molekularformel |
C15H14F15NO4S |
Molekulargewicht |
589.3 g/mol |
IUPAC-Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C15H14F15NO4S/c1-3-8(32)35-7-5-4-6-31(2)36(33,34)15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
XOBAFFLCNWEIRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

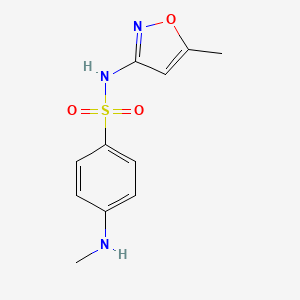
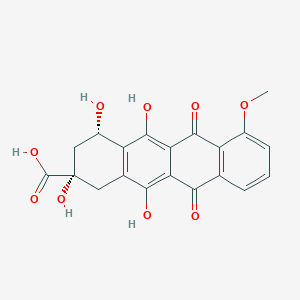
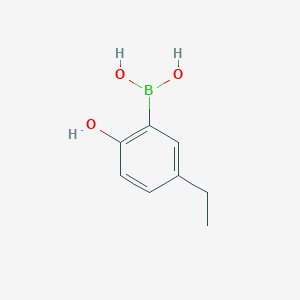
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)

![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
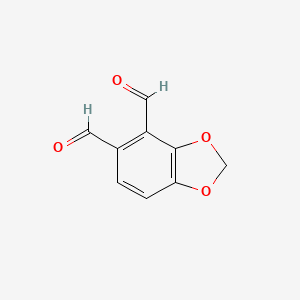
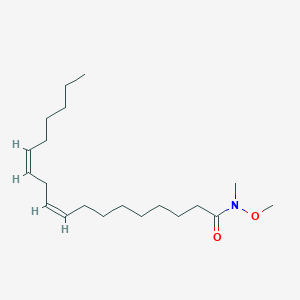
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
